![molecular formula C23H25NO4 B2400339 (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one CAS No. 869077-44-1](/img/structure/B2400339.png)
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one
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Description
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.456. The purity is usually 95%.
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Biological Activity
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.
- Chemical Formula : C17H18N2O4
- Molecular Weight : 302.34 g/mol
- CAS Number : 1092298-15-1
- Structure : The compound features a benzofuran core with hydroxyl and methoxy substituents, which are crucial for its biological activity.
1. Antioxidant Activity
Research indicates that benzofuran derivatives possess significant antioxidant properties. The compound is believed to scavenge free radicals and inhibit oxidative stress pathways. This activity is essential in preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.
3. Anticancer Properties
Preliminary studies suggest that this compound exhibits promising anticancer activity. It has been observed to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in MDPI explored the structure–activity relationship (SAR) of various benzofuran derivatives, including our compound. The results indicated that derivatives with hydroxyl groups exhibited enhanced cytotoxicity against leukemia cell lines (K562 and HL60) with IC50 values significantly lower than those of non-hydroxylated analogs .
Table 2: Cytotoxicity Data
Compound Name | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
Compound A | K562 | 5 | Hydroxyl group present |
Compound B | HL60 | 0.1 | Significant cytotoxicity |
(2Z)-6-hydroxy... | A549 | TBD | Under investigation |
Case Study 2: Anti-inflammatory Effects
In another study focusing on the anti-inflammatory properties, the compound was tested in vitro for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The results demonstrated a significant reduction in nitric oxide levels, suggesting its potential as an anti-inflammatory agent .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its antioxidant properties involve the modulation of signaling pathways related to oxidative stress and inflammation.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-7-5-6-12-24(15)14-18-19(25)11-10-17-22(26)21(28-23(17)18)13-16-8-3-4-9-20(16)27-2/h3-4,8-11,13,15,25H,5-7,12,14H2,1-2H3/b21-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEYRKUXZWZVOL-BKUYFWCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4OC)C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4OC)/C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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